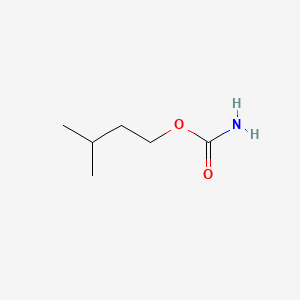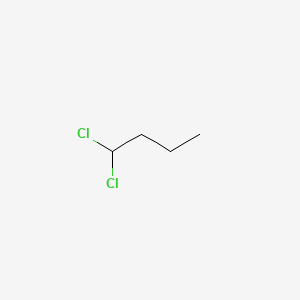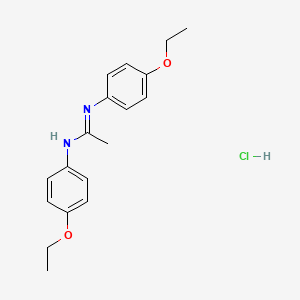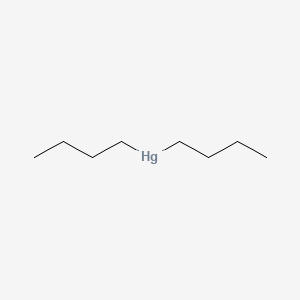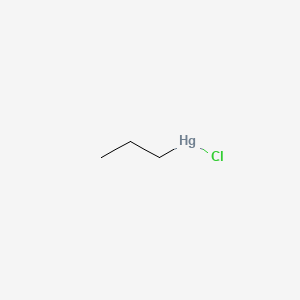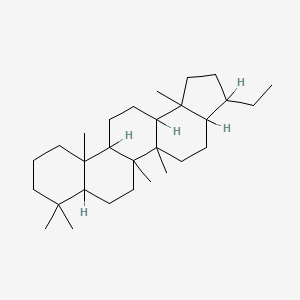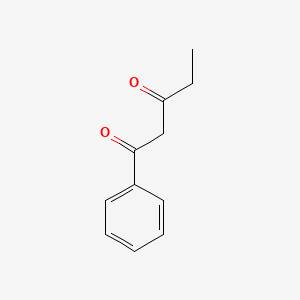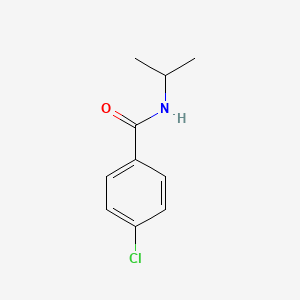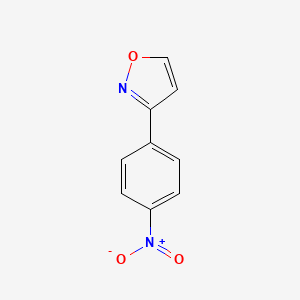
3-(4-Nitrophenyl)isoxazol
Übersicht
Beschreibung
3-(4-Nitrophenyl)isoxazole is a chemical compound with the formula C9H6N2O3 . It is a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, has been a subject of interest in medicinal chemistry. The most common methods involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenyl)isoxazole is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ccon2 .Chemical Reactions Analysis
The construction of the isoxazole ring, such as in 3-(4-Nitrophenyl)isoxazole, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)isoxazole is a solid substance . Its molecular weight is 190.16 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Isoxazol, die Kernstruktur von 3-(4-Nitrophenyl)isoxazol, soll ein breites Spektrum pharmakologischer Aktivitäten aufweisen, darunter auch antimikrobielle Aktivität . Die antimikrobiellen Eigenschaften von Isoxazolderivaten wurden in verschiedenen Forschungsstudien untersucht, in denen sie unter Verwendung verschiedener substituierter Chalkone synthetisiert und auf ihre antimikrobielle Aktivität untersucht wurden .
Antikrebs-Eigenschaften
Isoxazolderivate wurden auch mit Antikrebs-Eigenschaften in Verbindung gebracht . Das Vorhandensein des Isoxazolrings in der Struktur von this compound könnte möglicherweise zu seiner Antikrebsaktivität beitragen, obwohl spezifische Studien zu dieser Verbindung erforderlich sind, um dies zu bestätigen.
Entzündungshemmende und Antihypertensive Aktivitäten
Isoxazolverbindungen wurden als entzündungshemmend und blutdrucksenkend nachgewiesen . Diese Eigenschaften könnten möglicherweise in this compound vorhanden sein, was es zu einer interessanten Verbindung bei der Entwicklung neuer Therapeutika macht.
Anti-HIV-Eigenschaften
Isoxazolderivate sollen Anti-HIV-Eigenschaften aufweisen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte.
Anti-Tuberkulose-Eigenschaften
Isoxazolverbindungen wurden mit Anti-Tuberkulose-Eigenschaften in Verbindung gebracht . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Anti-Tuberkulose-Medikamente eingesetzt werden könnte.
Materialwissenschaftliche Anwendungen
Isoxazolverbindungen wurden zur Herstellung von Materialien verwendet, die flüssigkristalline Eigenschaften aufweisen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden könnte.
Wirkmechanismus
Target of Action
This compound belongs to a class of molecules known as isoxazoles, which are often used in medicinal chemistry due to their diverse biological activities . .
Mode of Action
Isoxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions
Biochemical Pathways
Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that isoxazoles may affect multiple biochemical pathways, but the exact mechanisms remain to be determined.
Result of Action
Given the diverse biological activities of isoxazole derivatives , this compound could potentially exert a wide range of effects on cells
Safety and Hazards
Zukünftige Richtungen
The synthesis and use of isoxazole derivatives, including 3-(4-Nitrophenyl)isoxazole, continue to be a significant area of research due to their synthetic availability, unique chemical and biological properties, and widespread practical use . The development of metal-free synthetic routes for the synthesis of isoxazoles is one of the recent trends .
Biochemische Analyse
Biochemical Properties
3-(4-Nitrophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-(4-Nitrophenyl)isoxazole has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Cellular Effects
The effects of 3-(4-Nitrophenyl)isoxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(4-Nitrophenyl)isoxazole can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism.
Molecular Mechanism
At the molecular level, 3-(4-Nitrophenyl)isoxazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction with 3-(4-Nitrophenyl)isoxazole . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Nitrophenyl)isoxazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 3-(4-Nitrophenyl)isoxazole remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of 3-(4-Nitrophenyl)isoxazole vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, 3-(4-Nitrophenyl)isoxazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3-(4-Nitrophenyl)isoxazole is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either retain the biological activity of the parent compound or exhibit different pharmacological properties. The interaction of 3-(4-Nitrophenyl)isoxazole with these enzymes can also influence metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 3-(4-Nitrophenyl)isoxazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, 3-(4-Nitrophenyl)isoxazole can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 3-(4-Nitrophenyl)isoxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, 3-(4-Nitrophenyl)isoxazole can interact with DNA and transcription factors, modulating gene expression. In mitochondria, it can influence cellular respiration and energy production.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAKZGOIOIOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345549 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4264-05-5 | |
| Record name | 3-(4-Nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

